molecular formula C10H13FO2 B12862182 2,6-Diethoxyfluorobenzene

2,6-Diethoxyfluorobenzene

Cat. No.: B12862182
M. Wt: 184.21 g/mol
InChI Key: DCIKVRUZURIZEK-UHFFFAOYSA-N
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Description

2,6-Diethoxyfluorobenzene is a fluorinated aromatic compound that serves as a versatile intermediate in organic synthesis and research applications. The electron-donating ethoxy groups at the ortho positions, combined with the fluorine substituent, create a unique electronic profile that makes this compound valuable for constructing complex molecules, particularly in pharmaceutical and agrochemical research. It may undergo various transformations, including nucleophilic aromatic substitution reactions where the fluorine atom can act as a leaving group, facilitated by the ortho-ethoxy substituents . This reagent is strictly for research and development purposes and is not intended for diagnostic or therapeutic uses. Researchers are advised to handle this material with appropriate safety precautions in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H13FO2

Molecular Weight

184.21 g/mol

IUPAC Name

1,3-diethoxy-2-fluorobenzene

InChI

InChI=1S/C10H13FO2/c1-3-12-8-6-5-7-9(10(8)11)13-4-2/h5-7H,3-4H2,1-2H3

InChI Key

DCIKVRUZURIZEK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC=C1)OCC)F

Origin of Product

United States

Strategic Synthetic Methodologies for 2,6 Diethoxyfluorobenzene and Its Analogues

Established Reaction Pathways and Mechanistic Considerations in Aryl Fluorination and Etherification

Application and Optimization of Balz-Schiemann Reaction and Its Variants

The Balz-Schiemann reaction is a cornerstone in the synthesis of aryl fluorides from primary aromatic amines. wikipedia.org This transformation proceeds through the formation of a diazonium tetrafluoroborate (B81430) salt, which upon thermal or photochemical decomposition, yields the corresponding aryl fluoride (B91410). wikipedia.org For the synthesis of 2,6-diethoxyfluorobenzene, this would conceptually begin with 2,6-diethoxyaniline (B8760599).

The general mechanism involves three key steps:

Diazotization: The primary aromatic amine is treated with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt.

Anion Exchange: The diazonium salt is then reacted with fluoroboric acid (HBF₄) to precipitate the corresponding diazonium tetrafluoroborate.

Thermal Decomposition: The isolated diazonium tetrafluoroborate salt is heated, leading to the release of nitrogen gas and boron trifluoride, and the formation of the aryl fluoride.

Innovations in the Balz-Schiemann reaction have focused on improving yields and operational safety. wikipedia.org Variants using hexafluorophosphates (PF₆⁻) or hexafluoroantimonates (SbF₆⁻) as counterions have been shown to improve yields for certain substrates. wikipedia.org Additionally, in situ diazotization and decomposition methods have been developed to avoid the isolation of potentially explosive diazonium salts.

ReactantReagentsProductKey Considerations
2,6-Diethoxyaniline1. NaNO₂, HCl (aq), 0-5 °C2. HBF₄3. HeatThis compoundPotential for low yields; isolation of diazonium salt can be hazardous.

Electrophilic Fluorination Strategies Utilizing N-F Reagents (e.g., Selectfluor, NFOBS)

Direct fluorination of electron-rich aromatic compounds can be achieved using electrophilic fluorinating agents. These reagents contain a nitrogen-fluorine bond where the fluorine atom is electrophilic. For the synthesis of this compound, the logical precursor would be 1,3-diethoxybenzene (B1583337). The two ethoxy groups are ortho, para-directing and strongly activating, making the aromatic ring susceptible to electrophilic attack.

Commonly used N-F reagents include:

Selectfluor® (F-TEDA-BF₄): A user-friendly, stable, and commercially available electrophilic fluorinating agent. sigmaaldrich.comref.ac.uk It is known for its broad scope and often provides good regioselectivity. sigmaaldrich.com

N-Fluorobenzenesulfonimide (NFSI): Another widely used, crystalline, and stable reagent for electrophilic fluorination.

The regioselectivity of the fluorination of 1,3-dialkoxybenzenes is a critical factor. The fluorine atom is expected to be directed to the positions ortho and para to the alkoxy groups. In the case of 1,3-diethoxybenzene, the 2-, 4-, and 6-positions are activated. The substitution at the 2-position, between the two ethoxy groups, can be influenced by steric hindrance. However, the strong activating nature of the ethoxy groups generally favors substitution at the available ortho and para positions. DFT analysis of the dinitration of 1,2- and 1,4-dimethoxybenzene has shown that the regioselectivity is influenced by the symmetry of the highest occupied molecular orbital (HOMO) of the aromatic substrate. nih.gov

SubstrateFluorinating AgentPotential Products
1,3-DiethoxybenzeneSelectfluor® or NFSIThis compound, 2,4-Diethoxyfluorobenzene

Nucleophilic Aromatic Substitution (SNAr) in the Synthesis of Substituted Fluorobenzenes

Nucleophilic aromatic substitution (SNAr) offers a pathway to introduce nucleophiles onto an aromatic ring that is activated by electron-withdrawing groups. oup.com In the context of synthesizing this compound, a plausible SNAr strategy would involve the reaction of a di- or tri-substituted fluorobenzene (B45895) with sodium ethoxide. For instance, starting with 2,6-difluoro- or 1,2,3-trifluorobenzene, sequential substitution with sodium ethoxide could potentially yield the desired product.

The SNAr mechanism typically proceeds through a two-step addition-elimination process involving a resonance-stabilized intermediate known as a Meisenheimer complex. nih.gov The rate of reaction is highly dependent on the nature and position of the electron-wthdrawing groups and the leaving group. Fluorine is often a good leaving group in SNAr reactions.

A potential synthetic route could involve the reaction of 1-bromo-2,6-difluorobenzene with two equivalents of sodium ethoxide. The bromine atom could be introduced as a directing group and then subsequently removed.

Synthesis from Precursor Aromatic Systems via Multi-step Functionalization

A versatile approach to this compound involves the sequential functionalization of a readily available aromatic precursor, such as resorcinol (B1680541) (1,3-dihydroxybenzene). This multi-step strategy allows for the controlled introduction of the ethoxy and fluoro substituents.

A hypothetical synthetic sequence could be:

Etherification: Resorcinol is first diethylated using a suitable ethylating agent, such as diethyl sulfate (B86663) or ethyl iodide, in the presence of a base (e.g., potassium carbonate) to form 1,3-diethoxybenzene.

Nitration: The resulting 1,3-diethoxybenzene is then nitrated. The two ethoxy groups will direct the nitro group to the 2-, 4-, or 6-positions. Careful control of reaction conditions would be necessary to favor the formation of 2,6-diethoxy-1-nitrobenzene.

Reduction: The nitro group is then reduced to an amine, yielding 2,6-diethoxyaniline.

Fluorination: Finally, the amino group is converted to a fluorine atom via the Balz-Schiemann reaction as described in section 2.1.1.

Development of Novel and Sustainable Synthetic Routes for this compound

Modern synthetic chemistry emphasizes the development of more efficient, selective, and environmentally benign methodologies. Catalytic approaches are at the forefront of these efforts.

Catalytic Approaches to Regioselective Ethoxylation and Fluorination

Catalytic methods offer the potential for improved regioselectivity and milder reaction conditions compared to traditional stoichiometric reactions.

Catalytic Ethoxylation: The direct and regioselective ethoxylation of a fluorinated precursor, such as 2-fluororesorcinol, could be a viable route. While various catalysts are known to promote ethoxylation reactions of alcohols, their application to selectively etherify one hydroxyl group over another in a substituted diol requires careful catalyst design and optimization. beilstein-journals.org

Catalytic Fluorination: The direct C-H fluorination of 1,3-diethoxybenzene using a catalytic system is an attractive and atom-economical strategy. Recent advances in catalysis have enabled the site-selective fluorination of C-H bonds. organic-chemistry.orgnih.gov For example, copper-catalyzed C-H fluorination with N-fluorobenzenesulfonimide (NFSI) has been reported for the transformation of benzylic C-H bonds. organic-chemistry.orgnih.gov The development of catalysts that can selectively direct fluorination to the 2-position of 1,3-diethoxybenzene would represent a significant advancement. Catalytic methods for the 1,3-difunctionalization of cyclopropanes using aryl iodine(I-III) catalysis have also been developed, showcasing the potential of catalytic systems in complex fluorinations. ref.ac.uk

PrecursorCatalytic TransformationDesired Product
2-FluororesorcinolRegioselective DiethoxylationThis compound
1,3-DiethoxybenzeneRegioselective C-H FluorinationThis compound

Exploration of Green Chemistry Principles in Synthetic Protocols

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. The traditional Williamson ether synthesis, while effective, often utilizes hazardous solvents and reagents. Several green chemistry strategies can be implemented to develop more environmentally benign protocols for the synthesis of this compound and its analogues.

One key area of improvement is the replacement of conventional volatile organic solvents (VOCs) with greener alternatives. Solvents like 2-methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME) are derived from renewable resources and exhibit lower toxicity and higher boiling points, making them safer and more environmentally friendly substitutes for solvents like THF or DMF. edubirdie.com

Table 2: Comparison of Conventional and Green Solvents for Organic Synthesis

SolventSourceKey PropertiesGreen Chemistry Aspect
Tetrahydrofuran (THF) PetrochemicalVolatile, peroxide-formingLess desirable due to safety and environmental concerns.
N,N-Dimethylformamide (DMF) PetrochemicalHigh boiling point, reprotoxicTo be avoided due to toxicity.
2-Methyltetrahydrofuran (2-MeTHF) Renewable (e.g., corncobs)Higher boiling point than THF, less prone to peroxide formationGreener alternative to THF. edubirdie.com
Cyclopentyl methyl ether (CPME) PetrochemicalHigh boiling point, hydrophobic, stable to peroxide formationImproved safety and reduced waste streams. edubirdie.com

Phase-transfer catalysis (PTC) offers another significant green chemistry advantage by facilitating reactions between reactants in immiscible phases, thereby reducing or eliminating the need for organic solvents. ox.ac.uk In the synthesis of this compound, a phase-transfer catalyst, such as a quaternary ammonium salt, could enable the reaction to be carried out in a biphasic system (e.g., water and a non-polar organic solvent) or even under solvent-free conditions. This approach simplifies work-up procedures and minimizes waste.

Furthermore, the use of microwave irradiation as an energy source can significantly accelerate reaction times and improve energy efficiency compared to conventional heating methods. A microwave-assisted Williamson ether synthesis of this compound could potentially be performed under solvent-free conditions using a solid supported base like potassium carbonate, further enhancing the green credentials of the process.

Control of Regioselectivity and Chemoselectivity in the Functionalization of Aromatic Ethers

For the synthesis of a symmetrically substituted compound like this compound from a symmetrical precursor such as 1-fluoro-2,6-dihydroxybenzene, the issue of regioselectivity is inherently minimized. Both hydroxyl groups are chemically equivalent, and complete di-O-alkylation is the desired outcome.

However, chemoselectivity, the preferential reaction of a reagent with one of two or more different functional groups, is a crucial consideration. nih.gov In the case of dihydroxybenzenes, the primary competing reaction to the desired O-alkylation is C-alkylation, where the alkyl group attaches to a carbon atom of the aromatic ring. The outcome of the reaction is influenced by several factors, including the nature of the solvent, the counter-ion of the base, and the temperature.

Generally, polar aprotic solvents like DMF and DMSO favor O-alkylation. jk-sci.com The use of alkali metal carbonates, such as K2CO3 or Cs2CO3, also tends to promote O-alkylation. To further suppress C-alkylation, the reaction can be carried out at moderate temperatures.

In the synthesis of unsymmetrical analogues of this compound, where the two alkoxy groups are different, regioselectivity becomes a significant challenge. Stepwise alkylation would be necessary, requiring the use of protecting groups to differentiate the two hydroxyl groups of the starting fluororesorcinol.

Scale-Up Considerations and Process Optimization for Academic Synthesis

Transitioning a synthetic procedure from a small-scale laboratory setting to a larger, academic scale-up requires careful consideration of several factors to ensure safety, efficiency, and reproducibility. For the synthesis of this compound via the Williamson ether synthesis, key parameters for optimization include reaction time, temperature, stoichiometry of reagents, and purification methods.

Reaction Time and Temperature: In a laboratory setting, reactions are often run for extended periods to ensure complete conversion. For a scale-up, it is beneficial to optimize the reaction time and temperature to minimize energy consumption and the formation of byproducts. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or gas chromatography (GC) is crucial.

Stoichiometry: The molar ratios of the fluororesorcinol, base, and ethylating agent should be carefully optimized. While a slight excess of the ethylating agent and base might be used in a small-scale reaction to drive it to completion, on a larger scale, this can lead to increased cost and more complex purification.

Purification: Purification by column chromatography, which is common in small-scale synthesis, can be impractical and costly for larger quantities. Alternative purification methods such as distillation, recrystallization, or extraction should be explored. Given that this compound is likely a liquid or low-melting solid, vacuum distillation could be a viable purification technique.

Safety: When scaling up, the exothermic nature of the reaction needs to be carefully managed. The addition of reagents should be controlled to maintain a safe reaction temperature. The use of flammable solvents and reactive reagents like sodium hydride requires appropriate safety precautions and engineering controls.

By systematically optimizing these parameters, a robust and efficient process for the academic-scale synthesis of this compound can be developed.

Advanced Reaction Chemistry and Transformational Pathways of 2,6 Diethoxyfluorobenzene

Electrophilic Aromatic Substitution (EAS) Reactions of 2,6-Diethoxyfluorobenzene

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. libretexts.org In this compound, the reactivity and orientation of incoming electrophiles are overwhelmingly controlled by the two powerful activating ethoxy groups.

The directing effects of the substituents on the this compound ring determine the position of electrophilic attack. The ethoxy group is a strongly activating, ortho, para-director due to its ability to donate electron density to the ring via resonance. The fluorine atom is a deactivating substituent due to its strong inductive electron withdrawal, but it also acts as an ortho, para-director through resonance donation of its lone pairs. researchgate.netlibretexts.org

In this compound, the two ethoxy groups are located at positions 2 and 6. Their powerful activating and directing effects synergize to strongly favor electrophilic attack at the C4 position, which is para to both ethoxy groups. The ortho positions relative to the ethoxy groups (C3 and C5) are also activated. However, the C4 position benefits from the additive resonance stabilization from both substituents, making it the most nucleophilic site. The fluorine atom at C1 directs ortho to itself (C2, C6 - already substituted) and para (C4). While the fluorine's directing effect aligns with the ethoxy groups towards the C4 position, its deactivating nature is largely overcome by the potent activation from the two ether functionalities.

Therefore, for common EAS reactions, the following regioselectivity is expected:

Halogenation, Nitration, and Sulfonation: These reactions are all predicted to yield the 4-substituted product as the major isomer. The high electron density at the C4 position makes it the primary target for electrophiles like Br⁺, NO₂⁺, and SO₃. rsc.org

While specific studies on this compound are limited, research on the analogous compound, 1,3-diethoxybenzene (B1583337), supports this prediction. Electrophilic substitution on 1,3-diethoxybenzene predominantly occurs at the C4 position (para to one ethoxy group and ortho to the other), which is the most activated site. nist.govbiosynth.comnih.govnist.gov However, the high reactivity of such activated systems can sometimes lead to unexpected products. For instance, the nitration of 1,3-diethoxybenzene has been reported to yield a complex quinoidal product under certain conditions, arising from the high nucleophilicity of the aromatic ring. acs.orgacs.org Studies on the sulfonation of related dimethoxy- and trimethoxybenzenes also show substitution occurring at the most activated positions, directed by the methoxy (B1213986) groups. researchgate.netresearchgate.net

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

ReactionReagentsMajor Product
BrominationBr₂, FeBr₃4-Bromo-2,6-diethoxyfluorobenzene
NitrationHNO₃, H₂SO₄2,6-Diethoxy-4-nitrofluorobenzene
SulfonationSO₃, H₂SO₄This compound-4-sulfonic acid

Mechanistic Studies of Friedel-Crafts Acylation and Alkylation

The Friedel-Crafts reactions are classic C-C bond-forming methods in EAS. rsc.orglibretexts.org The mechanism involves the generation of a potent electrophile (a carbocation for alkylation, an acylium ion for acylation) via the reaction of an alkyl or acyl halide with a Lewis acid, typically AlCl₃. libretexts.org The electron-rich aromatic ring then attacks this electrophile.

For this compound, the mechanism follows this general pathway. The key aspects are:

Electrophile Formation: The Lewis acid (e.g., AlCl₃) coordinates to the halide of the alkylating or acylating agent, facilitating the formation of the electrophilic species.

Nucleophilic Attack: The highly activated C4 position of the this compound ring acts as the nucleophile, attacking the carbocation or acylium ion. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The positive charge in this intermediate is delocalized across the ring and is particularly well-stabilized by the lone pairs of the adjacent ethoxy groups.

Deprotonation: A weak base removes the proton from the C4 position, restoring the aromaticity of the ring and yielding the final substituted product.

Studies on the Friedel-Crafts acylation of the related 1,3-dimethoxybenzene (B93181) confirm that the reaction proceeds to give the 2,4-dimethoxyacetophenone, demonstrating the strong directing effect of the methoxy groups to the C4 position. chegg.com The powerful activation by the two ethoxy groups in this compound would make it highly reactive in Friedel-Crafts reactions. However, this high reactivity can also lead to challenges such as polyalkylation in the case of Friedel-Crafts alkylation. Friedel-Crafts acylation is generally more controlled as the resulting ketone product is deactivated, preventing further reactions. rsc.org

Nucleophilic Aromatic Substitution (SNAr) Reactions Involving this compound

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. Unlike EAS, SNAr is facilitated by electron-withdrawing groups and is disfavored by electron-donating groups. kaibangchem.com

The typical SNAr mechanism is a two-step addition-elimination process. A nucleophile attacks the carbon atom bearing the leaving group, forming a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. The leaving group then departs, restoring aromaticity. kaibangchem.com For this mechanism to be effective, the aromatic ring must be "activated" by electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group, as these groups can stabilize the negative charge of the Meisenheimer complex.

In this compound, the fluorine atom is a potential leaving group. However, the ring is substituted with two strongly electron-donating ethoxy groups at the ortho positions. These groups increase the electron density of the ring, destabilizing the negative charge of the required Meisenheimer intermediate. Consequently, this compound is considered highly unreactive towards the classical SNAr addition-elimination mechanism. youtube.com

Recent advances, however, have developed methods to achieve SNAr on electron-neutral or even electron-rich fluoroarenes. These reactions often proceed through alternative mechanisms:

Concerted SNAr (cSNAr): In some cases, particularly with powerful nucleophiles and under specific catalytic conditions (e.g., using organic superbases), the reaction can proceed through a concerted mechanism where bond formation and bond breaking occur simultaneously, avoiding the formation of a high-energy Meisenheimer complex. acs.org

Photoredox Catalysis: Organic photoredox catalysts can enable the SNAr of unactivated fluoroarenes by generating a radical cation intermediate, which is then susceptible to nucleophilic attack. This method can be effective for a range of nucleophiles, including azoles, amines, and carboxylic acids, under mild conditions. nih.govresearchgate.net

Therefore, while traditional SNAr reactions are not a viable pathway for this compound, modern catalytic methods may provide a route for its functionalization at the fluorine center.

The two ethoxy groups at the C2 and C6 positions are the primary reason for the low reactivity of this compound in classical SNAr reactions. Their influence is twofold:

Electronic Effect: As powerful π-electron donors, the ethoxy groups increase the electron density on the aromatic ring. This makes the ring less electrophilic and less susceptible to attack by a nucleophile. Furthermore, they would directly destabilize the negative charge of a putative Meisenheimer intermediate formed by nucleophilic attack at C1. kaibangchem.com

Steric Effect: The ethoxy groups may provide some steric hindrance to the approaching nucleophile targeting the adjacent C1 position, although this effect is generally considered secondary to the powerful electronic deactivation.

Transition Metal-Catalyzed Cross-Coupling Reactions of this compound (e.g., Suzuki, Stille, Negishi, Sonogashira)

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming C-C and C-heteroatom bonds. eie.grbohrium.comresearchgate.net These reactions typically involve the coupling of an organic halide or pseudohalide with an organometallic reagent. While aryl chlorides, bromides, and iodides are common substrates, the use of aryl fluorides is challenging due to the high strength of the C-F bond.

Activating a C-F bond for oxidative addition to a transition metal center (e.g., Pd(0) or Ni(0)), the first step in most cross-coupling catalytic cycles, is energetically demanding. ciac.jl.cn This challenge is exacerbated in this compound due to the presence of the two electron-donating ethoxy groups. These groups increase the electron density at the carbon atom of the C-F bond, making it less electrophilic and thus less reactive towards oxidative addition.

Despite these difficulties, significant progress has been made in the cross-coupling of aryl fluorides:

Suzuki-Miyaura Coupling: This reaction couples an aryl halide with an organoboron reagent. While challenging, Suzuki couplings of aryl fluorides have been achieved, often requiring specialized nickel catalysts with electron-rich ligands or the use of ortho-directing groups to facilitate C-F bond activation. libretexts.orgnih.govacs.org For an electron-rich substrate like this compound, highly active catalyst systems would be essential.

Stille Reaction: This reaction involves the coupling of an organic halide with an organotin compound. wikipedia.orgharvard.edumsu.edumsu.edu Similar to other cross-couplings, C-F activation is the major hurdle, and specialized palladium or nickel catalysts are typically required.

Negishi Coupling: This reaction utilizes an organozinc reagent. nih.gov It is known for its high functional group tolerance. Nickel- and palladium-based catalysts have been developed for the cross-coupling of some aryl fluorides.

Sonogashira Coupling: This reaction couples an aryl halide with a terminal alkyne, typically using a palladium catalyst and a copper co-catalyst. wikipedia.orgijnc.irnih.govsoton.ac.ukthieme-connect.de The reaction with aryl fluorides is particularly difficult and remains a significant challenge, especially for electron-rich systems.

For this compound to be a viable substrate in these reactions, the catalytic system must be capable of overcoming the high barrier to C-F bond oxidative addition. This generally involves the use of highly electron-rich and sterically bulky phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands on a low-valent metal center (often nickel, which is more effective than palladium for C-F activation). libretexts.orgnih.gov To date, specific examples of this compound participating in these named cross-coupling reactions are not widely reported, highlighting the synthetic challenge posed by this unactivated, electron-rich aryl fluoride (B91410).

Table 2: Summary of Challenges in Cross-Coupling Reactions of this compound

Reaction TypeKey ChallengePotential Solution
Suzuki-MiyauraDifficult C-F bond activation due to high bond strength and electron-donating groups.Use of highly active Ni catalysts with specialized ligands (e.g., bulky, electron-rich phosphines or NHCs).
StilleDifficult oxidative addition of the C-F bond to the metal center.Specialized Pd or Ni catalyst systems designed for C-F activation.
NegishiHigh barrier for C-F bond cleavage in an electron-rich system.Potent Ni or Pd catalytic systems.
SonogashiraVery difficult C-F activation, especially for electron-rich aryl fluorides.Development of novel, highly active catalyst systems is likely required.

Palladium-Catalyzed C-H Bond Functionalization and Arylation

Palladium-catalyzed C-H bond functionalization has emerged as a powerful tool for the direct introduction of new carbon-carbon and carbon-heteroatom bonds, bypassing the need for pre-functionalized starting materials. nih.govsemanticscholar.org In the context of this compound, the two ethoxy groups can serve as potential directing groups, guiding the palladium catalyst to activate the C-H bonds at the C3 and C5 positions.

The generally accepted mechanism for these transformations involves the coordination of a palladium(II) catalyst to a directing group on the substrate. nih.gov This is followed by a site-selective C-H activation step, often the rate-determining step, to form a palladacycle intermediate. For C-H arylation, this intermediate undergoes oxidative addition with an aryl halide, generating a Pd(IV) complex. nih.gov Subsequent reductive elimination yields the desired arylated product and regenerates the active Pd(II) catalyst, completing the catalytic cycle. nih.gov The application of this methodology to this compound would theoretically lead to the selective formation of 1-fluoro-2,6-diethoxy-3-arylbenezenes.

Table 1: Hypothetical Palladium-Catalyzed C-H Arylation of this compound

ReactantArylating AgentCatalystLigandProduct
This compound4-IodotoluenePd(OAc)₂None1-Fluoro-2,6-diethoxy-3-(p-tolyl)benzene
This compoundBromobenzenePdCl₂PPh₃3-Aryl-1-fluoro-2,6-diethoxybenzene
This compound1-IodonaphthalenePd(TFA)₂Ac-Ile-OH1-Fluoro-2,6-diethoxy-3-(naphthalen-1-yl)benzene

Ligand Design and Catalyst Optimization for Selective Coupling

The efficiency, selectivity, and scope of palladium-catalyzed C-H functionalization reactions are heavily dependent on the design of the ligand coordinated to the metal center. semanticscholar.org While many reactions can proceed with a simple palladium salt, the introduction of specialized ligands is often crucial for achieving high yields and selectivities. rsc.org For substrates like this compound, where the directing groups are only moderately coordinating, ligand optimization is key.

Mono-N-protected amino acids (MPAA) have been successfully employed as ligands to accelerate C-H activation and promote asymmetric transformations. nih.govsemanticscholar.org For instance, the use of chiral ligands derived from amino acids can enable enantioselective C-H functionalization, although this is more relevant for prochiral substrates than the symmetrically substituted this compound. nih.gov In this case, ligand design would focus on enhancing catalytic activity and preventing catalyst deactivation. Ligands with specific steric and electronic properties can stabilize the key catalytic intermediates and facilitate the reductive elimination step, leading to improved product formation.

Directed Ortho-Metalation and Lithiation Reactions of this compound

Directed ortho-metalation (DoM) is a powerful synthetic strategy that utilizes a directing metalation group (DMG) to position a strong base, typically an organolithium reagent, for regioselective deprotonation of an adjacent C-H bond. wikipedia.orgbaranlab.org The resulting aryllithium intermediate can then be trapped with a wide range of electrophiles. organic-chemistry.org

In this compound, the ethoxy groups are effective DMGs. They can coordinate to the Lewis acidic lithium cation of a base like n-butyllithium, thereby increasing the kinetic acidity of the protons at the ortho positions (C3 and C5). wikipedia.orgorganic-chemistry.org This complex-induced proximity effect ensures that deprotonation occurs exclusively at these sites. The fluorine atom can also act as a moderate directing group. organic-chemistry.org The cooperative effect of the two ethoxy groups, however, would strongly direct lithiation to the C3/C5 position. Following deprotonation, the resulting lithiated species can react with various electrophiles to introduce a diverse array of functional groups.

Table 2: Products from Directed Ortho-Metalation of this compound

ElectrophileReagentFunctional Group IntroducedProduct Name
N,N-Dimethylformamide (DMF)Aldehyde-CHO3-Fluoro-2,4-diethoxybenzaldehyde
Iodine (I₂)Iodide-I1-Fluoro-2,6-diethoxy-3-iodobenzene
Carbon dioxide (CO₂)Carboxylic Acid-COOH3-Fluoro-2,4-diethoxybenzoic acid
Trimethylsilyl chloride (TMSCl)Silyl-Si(CH₃)₃(3-Fluoro-2,4-diethoxyphenyl)trimethylsilane
BenzaldehydeAlcohol-CH(OH)Ph(3-Fluoro-2,4-diethoxyphenyl)(phenyl)methanol

Radical Chemistry and Photoreactions of this compound Derivatives

The radical and photochemical reactivity of this compound is dictated by the interplay of its aromatic core and functional groups. While the fluorobenzene (B45895) moiety is relatively robust, the ethoxy groups provide potential sites for reaction. Under photolytic conditions, particularly with UV irradiation, C-O bond homolysis within the ethoxy groups could occur, generating ethoxy and phenoxy radicals. These reactive intermediates could then participate in hydrogen abstraction, rearrangement, or coupling reactions.

Furthermore, radical reactions initiated by radical initiators could lead to hydrogen atom abstraction from the ethyl chains of the ethoxy groups, leading to functionalization at the benzylic-like position. Photocyclization reactions are also a possibility in derivatives of this compound that contain appropriate functional groups capable of intramolecular hydrogen abstraction.

Ring-Opening and Degradation Pathways under Specific Reaction Conditions

The aromatic ring of this compound is highly stable and resistant to ring-opening under typical laboratory conditions. Degradation pathways for this compound would more likely involve the cleavage of the ether linkages or substitution of the fluorine atom.

Under strongly acidic conditions, such as with hydrobromic or hydroiodic acid, ether cleavage can occur, which would convert one or both of the ethoxy groups into hydroxyl groups, yielding fluorodiethoxyphenol or fluororesorcinol derivatives. While nucleophilic aromatic substitution of fluorine on an electron-rich ring is generally difficult, it could potentially be achieved under harsh conditions with strong nucleophiles. More extreme conditions, such as those used in Birch reduction (dissolving metal in liquid ammonia), could lead to partial reduction and dearomatization of the benzene (B151609) ring, but this is a general reaction of aromatic systems rather than a specific degradation pathway for this compound.

Advanced Spectroscopic Methodologies for Structural and Electronic Elucidation of 2,6 Diethoxyfluorobenzene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a fundamental tool for the unambiguous structural determination of 2,6-Diethoxyfluorobenzene by probing the magnetic environments of its ¹H, ¹³C, and ¹⁹F nuclei.

The analysis of one-dimensional NMR spectra provides critical information regarding the chemical environment and connectivity of atoms within the molecule. Due to the molecule's symmetry, the two ethoxy groups are chemically equivalent, simplifying the expected spectra.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the ethoxy group protons. The aromatic region would feature a complex multiplet pattern due to proton-proton and proton-fluorine couplings. The ethoxy groups would present a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (OCH₂) protons, characteristic of an ethyl group.

¹³C NMR: The carbon NMR spectrum would display signals for each unique carbon atom. The chemical shifts are influenced by the electronegativity of the attached atoms (oxygen and fluorine). The carbon directly bonded to fluorine (C-F) and the carbons bonded to the ethoxy groups (C-O) would appear significantly downfield.

¹⁹F NMR: The fluorine NMR spectrum is expected to show a single resonance for the fluorine atom. The multiplicity of this signal will be a multiplet due to coupling with the ortho and meta protons on the aromatic ring.

Predicted NMR Data for this compound

The following table presents predicted chemical shifts (δ) in ppm and coupling constants (J) in Hz. Actual experimental values may vary based on solvent and experimental conditions.

NucleusPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)Assignment
¹H6.6 - 6.8TripletJH-H ≈ 8-9, JH-F ≈ 8-10H-4
¹H6.9 - 7.1Doublet of DoubletsJH-H ≈ 8-9, JH-F ≈ 5-7H-3, H-5
¹H4.0 - 4.2QuartetJH-H ≈ 7-OCH₂CH₃
¹H1.3 - 1.5TripletJH-H ≈ 7-OCH₂CH₃
¹³C155 - 160Doublet¹JC-F ≈ 240-250C-1
¹³C150 - 155Singlet-C-2, C-6
¹³C120 - 125Doublet³JC-F ≈ 5-10C-4
¹³C110 - 115Doublet²JC-F ≈ 20-25C-3, C-5
¹³C63 - 65Singlet--OCH₂CH₃
¹³C14 - 16Singlet--OCH₂CH₃
¹⁹F-110 to -125Triplet of TripletsJF-H(meta) ≈ 8-10, JF-H(ortho) ≈ 5-7C-F

Two-dimensional (2D) NMR experiments are essential for confirming the assignments made from 1D spectra and elucidating the complete bonding network and spatial proximities.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show a correlation between the methylene and methyl protons of the ethoxy groups. It would also confirm the connectivity between the adjacent aromatic protons (H-3/H-5 with H-4).

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. It would definitively link the proton signals of the ethoxy groups to their corresponding carbon signals and each aromatic proton to its attached carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique maps long-range (2-3 bond) correlations between protons and carbons. Key HMBC correlations would include:

The methylene protons (-OCH₂) correlating with the aromatic carbons C-2/C-6.

Aromatic protons H-3/H-5 correlating with carbons C-1, C-2/C-6, and C-4.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies atoms that are close in space, providing insights into the molecule's conformation. A crucial NOESY correlation would be expected between the methylene protons (-OCH₂) of the ethoxy groups and the adjacent aromatic protons (H-3/H-5), confirming the spatial arrangement of the ethoxy substituents relative to the benzene (B151609) ring.

The two ethoxy groups in this compound are not static; they can rotate around the C(aryl)-O bonds. At room temperature, this rotation is typically fast on the NMR timescale, resulting in sharp, averaged signals. Variable Temperature (VT) NMR can be employed to study these conformational dynamics. oxinst.comox.ac.uk

By lowering the temperature, the rate of rotation can be slowed. If the energy barrier to rotation is sufficiently high, the rotation may become slow enough on the NMR timescale to observe distinct signals for different conformers. nih.gov This would manifest as a broadening of the signals for the ethoxy groups and the aromatic protons H-3/H-5, followed by a splitting into separate signals for each distinct conformation at a sufficiently low temperature (the coalescence point). uwf.eduresearchgate.net Analyzing the spectra at different temperatures allows for the calculation of the rotational energy barrier (ΔG‡). uwf.edu

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. These techniques are complementary and provide a characteristic fingerprint, allowing for the identification of functional groups and providing further conformational insights.

The vibrational spectrum of this compound is characterized by contributions from the fluorinated benzene ring and the ethoxy substituents.

Expected Characteristic Vibrational Frequencies for this compound

Wavenumber (cm⁻¹)Intensity (IR)Intensity (Raman)Assignment
3100 - 3000MediumMediumAromatic C-H Stretching
2990 - 2850StrongStrongAliphatic C-H Stretching (in -OCH₂CH₃)
1600 - 1580Medium-StrongStrongAromatic C=C Ring Stretching
1480 - 1440Medium-StrongMediumAromatic C=C Ring Stretching
1450 - 1370MediumMediumCH₂ and CH₃ Bending
1280 - 1200StrongMediumAryl-O Stretching (Asymmetric)
1150 - 1085StrongWeakC-F Stretching
1075 - 1020StrongMediumAryl-O Stretching (Symmetric)

To achieve a more precise assignment of the experimental IR and Raman spectra and to investigate the stable conformations of the molecule, computational methods are employed. Density Functional Theory (DFT) calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are performed to predict the vibrational frequencies. nih.govnih.gov

The process involves:

Geometry Optimization: The molecular geometry of this compound is optimized to find the lowest energy conformer(s), particularly concerning the orientation of the two ethoxy groups.

Frequency Calculation: Vibrational frequencies are calculated for the optimized geometry.

Scaling: Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation. They are typically scaled by an empirical factor to improve the correlation with the experimental data.

Assignment: By comparing the scaled theoretical frequencies and intensities with the experimental IR and Raman spectra, a detailed and reliable assignment of each vibrational band can be made. sioc-journal.cn This correlation helps confirm the molecular structure and can provide evidence for the dominant conformation in the sample. researchgate.net

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification and structural elucidation of organic compounds. Its ability to provide highly accurate mass measurements allows for the determination of elemental compositions, offering a significant advantage over low-resolution mass spectrometry.

Precise Molecular Formula Determination and Fragmentation Pathway Analysis

HRMS facilitates the precise determination of the molecular formula of this compound by measuring the mass-to-charge ratio (m/z) of its molecular ion with exceptional accuracy. The theoretical exact mass of this compound (C10H13FO2) can be calculated by summing the exact masses of its constituent atoms.

Table 1: Theoretical Exact Mass Calculation for this compound

Element Number of Atoms Exact Atomic Mass (Da) Total Mass (Da)
Carbon (C) 10 12.000000 120.000000
Hydrogen (H) 13 1.007825 13.101725
Fluorine (F) 1 18.998403 18.998403
Oxygen (O) 2 15.994915 31.989830

| Total | | | 184.089958 |

An experimental HRMS measurement yielding a mass very close to this theoretical value would confirm the elemental composition of the molecular ion.

Furthermore, tandem mass spectrometry (MS/MS) experiments in a high-resolution instrument allow for the detailed analysis of fragmentation pathways. By selecting the molecular ion and subjecting it to collision-induced dissociation (CID), characteristic fragment ions are produced. The precise mass measurement of these fragments helps in postulating their elemental compositions and, consequently, the structure of the parent molecule.

Table 2: Plausible Fragmentation Pathways for this compound

Precursor Ion (m/z) Fragment Ion (m/z) Neutral Loss Plausible Fragment Structure
184.0900 155.0736 C2H5 Loss of an ethyl radical
184.0900 127.0372 C2H5O Loss of an ethoxy radical

The fragmentation would likely initiate with the cleavage of the ethyl or ethoxy groups due to the relative weakness of the C-O and C-C bonds compared to the aromatic C-C and C-F bonds.

Isotopic Pattern Analysis for Structural Confirmation

The high resolution of HRMS also allows for the analysis of the isotopic pattern of the molecular ion peak. The relative abundances of the isotopic peaks (M+1, M+2, etc.) are determined by the natural abundance of the isotopes of the elements present in the molecule (primarily ¹³C). The experimentally observed isotopic distribution can be compared with the theoretically predicted pattern for the proposed molecular formula, providing further confidence in the elemental composition assignment.

Table 3: Theoretical Isotopic Distribution for C10H13FO2

Isotopic Peak Relative Abundance (%)
M 100.00
M+1 11.18

Discrepancies between the observed and theoretical isotopic patterns would suggest an incorrect molecular formula.

X-ray Crystallography and Solid-State Characterization

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and torsional angles. This technique is contingent upon the ability to grow a suitable single crystal of the compound.

Determination of Molecular Geometry and Conformational Preferences in the Crystalline State

For this compound, X-ray crystallography would reveal the precise spatial arrangement of the atoms. Key structural parameters that would be determined include:

Planarity of the benzene ring: Confirmation of the aromatic ring's planarity.

C-F, C-O, and C-C bond lengths and angles: Comparison of these values with those of related structures can provide insights into the electronic effects of the substituents.

Conformation of the ethoxy groups: The orientation of the two ethoxy groups relative to the benzene ring would be determined. Steric hindrance between the ethoxy groups and the fluorine atom would likely influence their preferred conformation. It is expected that the ethyl groups would orient themselves to minimize steric strain.

Table 4: Hypothetical Key Bond Lengths and Angles for this compound from X-ray Crystallography

Parameter Expected Value
C-F Bond Length ~1.35 Å
Aromatic C-C Bond Length ~1.39 Å
C-O Bond Length ~1.37 Å
C-O-C Bond Angle ~118°

Microwave Spectroscopy for Gas-Phase Structure and Intermolecular Interactions

Microwave spectroscopy is a high-resolution technique that probes the rotational transitions of molecules in the gas phase. It provides extremely precise information about the molecular geometry and can also be used to study weakly bound intermolecular complexes.

For an isolated this compound molecule, microwave spectroscopy would yield rotational constants (A, B, and C) with very high precision. These constants are inversely related to the moments of inertia of the molecule. By analyzing the rotational spectra of different isotopologues (e.g., containing ¹³C or ¹⁸O), a complete and unambiguous determination of the gas-phase molecular structure can be achieved. This would allow for a direct comparison with the solid-state structure obtained from X-ray crystallography and theoretical structures from quantum chemical calculations. nih.govresearchgate.net

Furthermore, in a supersonic expansion, it is possible to form and study weakly bound van der Waals complexes of this compound with other atoms or molecules (e.g., with Argon). The analysis of the microwave spectrum of such a complex would provide detailed information about the intermolecular potential energy surface, including the geometry of the complex and the strength of the intermolecular interactions.

Table 5: List of Compounds Mentioned

Compound Name
This compound

Based on a comprehensive search of scientific literature, there is a notable absence of specific theoretical and computational research focused solely on the compound this compound. As a result, the detailed research findings, specific data tables, and in-depth analysis required to populate the requested article sections are not available in published studies.

Computational chemistry, utilizing methods like Density Functional Theory (DFT) and ab initio calculations, is a powerful tool for investigating molecular properties. For a molecule like this compound, such studies would typically be employed to elucidate its electronic structure, potential energy surfaces, and spectroscopic characteristics. However, without dedicated research on this specific compound, any detailed discussion would be speculative.

To fulfill the user's request for a scientifically accurate article, specific data from peer-reviewed computational studies on this compound is necessary. Since such data could not be located, generating the requested article with the required level of detail and accuracy is not possible at this time. Information on related compounds or general methodologies cannot be used as a substitute, as per the strict instructions to focus solely on this compound.

Theoretical and Computational Investigations of 2,6 Diethoxyfluorobenzene

Reaction Pathway Modeling and Transition State Analysis

There is currently no published research detailing the reaction pathway modeling or transition state analysis for the synthesis or transformation of 2,6-diethoxyfluorobenzene.

Elucidation of Mechanistic Pathways for Key Synthetic and Transformational Reactions

Specific mechanistic pathways for key synthetic and transformational reactions involving this compound have not been elucidated through computational modeling in the available scientific literature.

Activation Energies and Reaction Kinetics Prediction

Predicted activation energies and reaction kinetics for this compound are not available in existing research.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

There are no specific molecular dynamics simulation studies reported for this compound to describe its dynamic behavior or the effects of solvents.

Intermolecular Interactions and Non-Covalent Bonding Studies (e.g., CH...π Interactions)

Detailed computational studies on the specific intermolecular interactions and non-covalent bonding, such as CH...π interactions, involving this compound have not been found in the scientific literature.

Specialized Chemical Applications and Functional Material Precursors of 2,6 Diethoxyfluorobenzene

Role as a Versatile Synthetic Intermediate in Complex Organic Synthesis

The inherent chemical characteristics of 2,6-diethoxyfluorobenzene make it a versatile building block in the field of organic synthesis. The fluorine atom, being a good leaving group in nucleophilic aromatic substitution reactions, and the directing effects of the ethoxy groups, allow for controlled and selective modifications of the aromatic ring.

Precursor for Advanced Aromatic and Heterocyclic Architectures

While direct literature specifically detailing the use of this compound in the synthesis of complex aromatic and heterocyclic architectures is limited, its structural motifs are found in various advanced materials. The core structure is analogous to building blocks used in the synthesis of larger, more complex molecules. For instance, substituted fluorobenzenes are key intermediates in the construction of polycyclic aromatic hydrocarbons and heterocyclic systems through various cross-coupling and condensation reactions. The ethoxy groups can be subsequently modified or cleaved to introduce other functionalities, further expanding its synthetic utility. The synthesis of dibenzofurans, for example, can be achieved from precursors containing substituted benzene (B151609) rings, highlighting a potential application for derivatives of this compound. organic-chemistry.org

Building Block for Oligomers and Polymers with Tailored Properties

The difunctional nature of this compound, with its reactive fluorine atom and the potential for functionalization at other positions, makes it a candidate monomer for step-growth polymerization. It can potentially be used in the synthesis of poly(aryl ether)s and other high-performance polymers. The incorporation of the 2,6-diethoxyphenyl unit into a polymer backbone can influence the material's solubility, thermal stability, and conformational properties. While specific examples of polymers derived directly from this compound are not extensively documented, the synthesis of new polymers from monomers containing aniline (B41778) and thiophene (B33073) moieties showcases the general principle of creating functional polymers from substituted aromatic building blocks. researchgate.netelectrochemsci.org

Application in the Development of Liquid Crystal Monomers and Related Mesogenic Materials

The structural characteristics of this compound, particularly the presence of alkoxy chains, are features commonly found in liquid crystalline compounds. The alkoxy groups contribute to the formation of mesophases, which are the basis of liquid crystal behavior.

The mesogenic properties of compounds are highly dependent on their molecular structure, including the presence and position of substituents on aromatic rings. For example, studies on aroylhydrazone-based liquid crystals have shown that the density and position of alkoxy chains significantly influence the type of mesophase formed, such as smectic or columnar phases. researchgate.net Similarly, mesogenic benzothiazole (B30560) derivatives with methoxy (B1213986) substituents have been synthesized and their liquid crystalline properties investigated, demonstrating the importance of alkoxy groups in inducing mesomorphism. ias.ac.in Although direct application of this compound in commercial liquid crystals is not widely reported, its core structure represents a key component in the design of new mesogenic materials.

Integration into Organic Electronic Materials (e.g., Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs))

The electronic properties imparted by the fluorine and ethoxy substituents make this compound and its derivatives interesting candidates for use in organic electronic devices.

Design and Synthesis of Conjugated Systems Incorporating this compound Units

Conjugated polymers are the cornerstone of many organic electronic devices. The synthesis of such polymers often involves the coupling of various aromatic and heterocyclic monomers. While there is no direct evidence of this compound being used in prominent conjugated polymer systems, its potential as a building block can be inferred from related research. For instance, new polymers based on 2,6-di(thiophen-2-yl)aniline (B11769289) have been prepared for use in organic solar cells, illustrating how substituted anilines can be incorporated into conjugated backbones. researchgate.net The electronic nature of the 2,6-diethoxyphenyl unit could be exploited to fine-tune the optoelectronic properties of such polymers.

Influence of Fluorine and Ethoxy Substituents on Charge Transport and Optical Properties

The fluorine and ethoxy groups in this compound are expected to have a significant impact on the charge transport and optical properties of materials derived from it.

Influence of Fluorine:

Charge Transport: Fluorine is a highly electronegative atom, and its incorporation into organic semiconductors can lower both the HOMO and LUMO energy levels. This can improve air stability and facilitate electron injection in n-type materials.

Optical Properties: The presence of fluorine can influence the intramolecular and intermolecular interactions, affecting the absorption and emission spectra of the material.

Influence of Ethoxy Groups:

Charge Transport: Alkoxy groups are generally considered electron-donating and can raise the HOMO level of a material. This can be beneficial for hole transport. However, their steric bulk can also influence molecular packing, which is a critical factor for efficient charge transport.

Optical Properties: The electron-donating nature of ethoxy groups can lead to red-shifted absorption and emission spectra. They also enhance the solubility of materials, which is crucial for solution-based processing of organic electronic devices.

The interplay of the electron-withdrawing fluorine atom and the electron-donating ethoxy groups in this compound presents an opportunity to finely tune the electronic and optical properties of resulting materials for specific applications in OLEDs and OFETs.

Utilization in Coordination Chemistry as a Ligand or Ligand Precursor for Metal Complexes

A comprehensive review of scientific literature and chemical databases reveals a notable absence of research detailing the use of this compound as a ligand or a precursor for ligands in coordination chemistry. The electronic and steric properties of a molecule determine its ability to act as a ligand and coordinate to a metal center. The presence of ethoxy groups and a fluorine atom on the benzene ring could theoretically allow for coordination; however, there are no documented instances of this compound being employed to synthesize metal complexes.

The potential for this compound to serve as a ligand would depend on the donation of electron pairs from the oxygen atoms of the ethoxy groups or the fluorine atom to a metal center. The specific arrangement of these functional groups might influence the chelation and stability of any potential metal complexes. However, without experimental data or theoretical studies, any discussion on its coordinating ability remains speculative.

Future research could explore the synthesis and characterization of metal complexes involving this compound to investigate their potential catalytic, electronic, or material properties.

Applications in Advanced Chemical Process Development and Specialized Solvents

There is currently no information available in the public domain or scientific literature regarding the application of this compound in the development of advanced chemical processes or its use as a specialized solvent. The utility of a compound as a solvent is dictated by its physical properties such as boiling point, polarity, and its ability to dissolve a range of solutes. Similarly, its role in chemical process development would be linked to its reactivity, stability under specific process conditions, and its effectiveness as a reagent or intermediate.

The lack of documentation in these areas suggests that this compound has not been identified as a compound of interest for these specific applications, or any such research is proprietary and not publicly disclosed. Further investigation into the physicochemical properties of this compound would be necessary to assess its potential as a specialized solvent or its utility in advanced chemical synthesis.

Future Research Directions and Emerging Opportunities for 2,6 Diethoxyfluorobenzene

Exploration of Asymmetric Synthesis and Chiral Induction Strategies

The prochiral nature of 2,6-Diethoxyfluorobenzene, arising from the enantiotopic C-H bonds at the 3- and 5-positions, makes it an ideal candidate for asymmetric synthesis and desymmetrization strategies. The development of catalytic enantioselective methods to functionalize these positions would provide access to a variety of chiral fluorinated building blocks, which are highly valuable in the synthesis of agrochemicals and pharmaceuticals.

Future research could focus on the use of chiral catalysts to achieve enantioselective C-H functionalization. For instance, chiral phosphoric acids have emerged as powerful catalysts for a range of asymmetric transformations, including those involving fluorinated substrates. nih.govrsc.orgnih.gov A hypothetical enantioselective functionalization of this compound is presented in Table 1.

Table 1: Hypothetical Asymmetric C-H Functionalization of this compound
EntryChiral CatalystReagentProposed ProductHypothetical Yield (%)Hypothetical Enantiomeric Excess (%)
1(R)-TRIPN-aryl imineChiral diarylmethyl derivative8592
2Chiral Rhodium(II) CarboxylateEthyl diazoacetateChiral cyclopropane (B1198618) derivative7895
3Chiral Palladium(II) ComplexAryl boronic acidChiral biaryl derivative9098

Furthermore, strategies involving chiral induction, where a pre-existing chiral center in a reactant or auxiliary directs the stereochemical outcome of a reaction, could be explored. This could involve the use of chiral directing groups that temporarily attach to the this compound scaffold, guide a stereoselective functionalization, and are subsequently removed.

Development of Novel Catalytic Systems for Efficient Functionalization

The development of novel catalytic systems for the efficient functionalization of the C-H and C-F bonds in this compound is a significant area for future investigation. Transition metal catalysis, particularly with palladium and rhodium, has proven to be a powerful tool for the direct C-H functionalization of aromatic compounds. rsc.orgnih.govrsc.orgsnnu.edu.cnresearchgate.net

Research in this area could target the regioselective introduction of various functional groups at the C3, C4, and C5 positions. The electronic effects of the fluorine and ethoxy groups will play a crucial role in determining the regioselectivity of these reactions. For example, palladium-catalyzed C-H activation directed by a removable group could offer a versatile strategy for the synthesis of a wide range of derivatives. nih.govrsc.org A summary of potential catalytic C-H functionalization reactions is provided in Table 2.

Table 2: Potential Catalytic C-H Functionalization Reactions of this compound
Catalyst SystemCoupling PartnerReaction TypePotential Product
Pd(OAc)₂ / LigandAryl halideDirect ArylationAryl-substituted this compound
[RhCp*Cl₂]₂ / AgSbF₆AlkyneC-H AnnulationFused polycyclic aromatic derivative
Cu(OAc)₂ / BaseAmineC-H AminationAmino-substituted this compound

Integration into Next-Generation Functional Materials and Nanomaterials

The unique combination of a fluorinated aromatic core with flexible ethoxy side chains makes this compound an attractive building block for the synthesis of next-generation functional materials. The introduction of fluorine into organic materials is known to enhance properties such as thermal stability, chemical resistance, and electronic performance. bwise.kribm.comwikipedia.org

One promising avenue of research is the incorporation of this compound derivatives into liquid crystals. The fluorine substituent can significantly influence the dielectric anisotropy and other mesomorphic properties of liquid crystalline materials. nih.govrsc.orgmdpi.comnsf.govnih.govpleiades.online By designing and synthesizing liquid crystals containing the 2,6-diethoxyfluorophenyl moiety, it may be possible to create materials with tailored properties for advanced display technologies.

Another area of interest is the development of novel fluorinated polymers. Poly(arylene ether)s are a class of high-performance polymers known for their excellent thermal and mechanical properties. The polymerization of difunctionalized derivatives of this compound could lead to new fluorinated poly(arylene ether)s with enhanced solubility, processability, and dielectric properties. rsc.orgresearchgate.netnih.gov

Advanced In Situ Spectroscopic Studies for Real-Time Reaction Monitoring

To gain a deeper understanding of the reaction mechanisms involved in the synthesis and functionalization of this compound, the application of advanced in situ spectroscopic techniques is crucial. Techniques such as operando infrared (IR) and Raman spectroscopy allow for the real-time monitoring of catalytic reactions, providing valuable insights into the structure of reactive intermediates and the kinetics of the catalytic cycle. wikipedia.orgnih.govornl.govethz.ch

Given the presence of a fluorine atom, 19F NMR spectroscopy would be a particularly powerful tool for mechanistic studies. ibm.comnih.govnih.govescholarship.orgrsc.org In situ 19F NMR could be used to track the formation and consumption of fluorine-containing species in real-time, providing detailed information about reaction pathways and kinetics. For example, in a nucleophilic aromatic substitution reaction where the fluorine atom is displaced, 19F NMR could be used to monitor the rate of fluoride (B91410) ion release.

Synergistic Approaches Combining Advanced Experimental Techniques with High-Level Computational Chemistry

The combination of advanced experimental techniques with high-level computational chemistry offers a powerful synergistic approach to accelerate the development of new reactions and materials based on this compound. Density Functional Theory (DFT) calculations can be employed to predict reaction outcomes, elucidate reaction mechanisms, and understand the origins of stereoselectivity in asymmetric transformations. nih.govrsc.orgnih.govresearchgate.netdntb.gov.ua

For example, DFT calculations could be used to predict the most favorable sites for electrophilic or nucleophilic attack on the this compound ring, guiding the design of regioselective functionalization strategies. researchgate.netnih.govresearchgate.net In the context of materials science, computational modeling can be used to predict the physical and electronic properties of polymers and liquid crystals derived from this scaffold, enabling the rational design of materials with desired functionalities. The synergy between experimental and computational approaches will be instrumental in unlocking the full potential of this compound in various fields of chemical science.

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